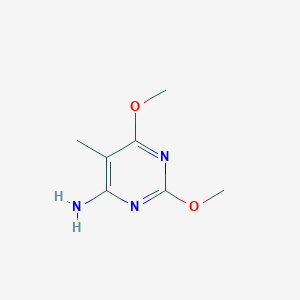

2,6-Dimethoxy-5-methylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2,6-dimethoxy-5-methylpyrimidin-4-amine |

InChI |

InChI=1S/C7H11N3O2/c1-4-5(8)9-7(12-3)10-6(4)11-2/h1-3H3,(H2,8,9,10) |

InChI Key |

FIEQXPRWSYWHNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1OC)OC)N |

Origin of Product |

United States |

The Evolution of Pyrimidine Synthesis Methodologies in Modern Organic Chemistry

The construction of the pyrimidine (B1678525) core has been a subject of organic synthesis for over a century, with methodologies evolving from classical condensation reactions to highly efficient, modern catalytic systems.

Historically, the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound, has been a cornerstone for creating pyrimidine rings. chemsrc.com While robust, these classical methods often require harsh reaction conditions. Modern organic chemistry has driven the development of more sophisticated and environmentally benign strategies.

Multi-component reactions (MCRs) have emerged as a powerful tool, allowing for the synthesis of complex, polysubstituted pyrimidines in a single step from simple precursors. mdpi.com For instance, a three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield pyrimidine-5-carbonitrile derivatives efficiently. mdpi.com Another prominent example is the Biginelli reaction, which provides a straightforward route to dihydropyrimidones.

Recent advancements have also focused on the use of novel catalysts to improve yields and reaction conditions. Lewis acidic ionic liquids have been employed to catalyze the cyclization steps in pyrimidine synthesis, offering excellent performance and stability at lower temperatures. sigmaaldrich.com Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are now routinely used to introduce diverse substituents onto a pre-formed pyrimidine ring, enabling the creation of vast libraries of derivatives for screening. rsc.orgacs.org Solid-phase synthesis and microwave-assisted techniques have also been instrumental in accelerating the synthesis and purification of pyrimidine derivatives. researchgate.net

Table 1: Comparison of Pyrimidine Synthesis Methodologies

| Methodology | Description | Advantages |

|---|---|---|

| Pinner Synthesis | Condensation of amidines with 1,3-dicarbonyl compounds. | A classical and well-established method. |

| Multi-Component Reactions (e.g., Biginelli) | One-pot reactions combining three or more starting materials. | High atom economy, operational simplicity, and diversity. mdpi.comgoogle.com |

| Catalytic Cyclizations | Use of catalysts (e.g., Lewis acids, heteropolyacids) to promote ring formation. | Milder reaction conditions and improved yields. sigmaaldrich.comresearchgate.net |

| Cross-Coupling Reactions (e.g., Suzuki) | Introduction of substituents onto a pre-formed pyrimidine core using metal catalysts. | High functional group tolerance and allows for late-stage diversification. rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times and often improved yields. google.com |

Structural and Reactivity Overview of Substituted Pyrimidinamines

The chemical behavior of a pyrimidine (B1678525) derivative is dictated by the interplay of the core ring's electronics and the nature of its substituents. In the case of 2,6-Dimethoxy-5-methylpyrimidin-4-amine, the molecule's structure presents several key features that influence its reactivity.

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, particularly if leaving groups are present. However, the substituents on this compound significantly modulate this reactivity.

The two methoxy (B1213986) groups at positions 2 and 6 are strong electron-donating groups through resonance. They increase the electron density of the pyrimidine ring, making it less susceptible to nucleophilic substitution compared to an unsubstituted or halogenated pyrimidine. The amino group at position 4 is also a powerful electron-donating group, further enriching the ring with electrons. Conversely, the methyl group at position 5 is a weak electron-donating group through induction.

This electronic profile suggests that electrophilic aromatic substitution, which is typically difficult on a pyrimidine ring, might be more feasible on this highly activated system. The positions ortho and para to the activating amino group are the most likely sites for such reactions, although steric hindrance from the adjacent methoxy and methyl groups would play a significant role. The amino group itself can act as a nucleophile, participating in reactions such as acylation, alkylation, or diazotization.

An important structural consideration for aminopyrimidines is the potential for tautomerism, where protons can migrate between the ring nitrogens and the exocyclic amino group. This can influence the compound's reactivity and its ability to form hydrogen bonds, which is a critical factor in its potential biological activity.

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, which is crucial for distinguishing between closely related positional isomers.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. For 2,6-Dimethoxy-5-methylpyrimidin-4-amine, the spectrum is expected to be relatively simple, showing distinct singlets for the methyl and two methoxy (B1213986) groups, as well as a characteristically broad signal for the amine protons. The precise chemical shifts of these groups are highly sensitive to their position on the pyrimidine (B1678525) ring, allowing for clear differentiation between isomers.

For example, the electron-donating amine group and electron-withdrawing methoxy groups exert distinct shielding and deshielding effects on adjacent protons. In the target compound, the C5-methyl protons are flanked by an amine at C4 and a methoxy group at C6, leading to a specific chemical shift. In a positional isomer, such as 4,6-dimethoxy-5-methylpyrimidin-2-amine, the electronic environment around the methyl group would be different, resulting in a discernible change in its resonance frequency. Spectroscopic data for related aminopyrimidine derivatives confirms that protons on the pyrimidine ring typically appear in the range of δ 5.8-8.4 ppm, while methoxy protons are found around δ 3.7-3.9 ppm. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Positional Isomers of Dimethoxy-methyl-pyrimidinamine in CDCl₃ This table presents predicted values based on established substituent effects on the pyrimidine ring. Actual experimental values may vary.

| Functional Group | This compound | 4,6-Dimethoxy-5-methylpyrimidin-2-amine | Rationale for Shift Difference |

|---|---|---|---|

| C5-CH₃ | ~2.2 | ~2.1 | The electronic influence of the amine group at C4 vs. C2 alters the shielding of the adjacent methyl protons. |

| C2-OCH₃ | ~3.9 | - | N/A |

| C4-OCH₃ | - | ~4.0 | The proximity to the C5-methyl and the different nitrogen environment impacts the methoxy proton resonance. |

| C6-OCH₃ | ~4.0 | ~4.0 | The environment is similar in both isomers, leading to a comparable chemical shift. |

| NH₂ | ~5.1 (broad) | ~5.0 (broad) | The position of the amine group slightly affects its electronic state and hydrogen bonding potential. |

¹³C NMR spectroscopy is fundamental for mapping the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The chemical shifts of the pyrimidine ring carbons (C2, C4, C5, and C6) are particularly diagnostic for confirming the substitution pattern.

In substituted pyrimidines, carbons directly attached to oxygen (C-O) or nitrogen (C-N) are significantly deshielded and appear downfield, often in the 155-170 ppm range. rsc.org The quaternary carbon at C5, substituted with a methyl group, would resonate at a much more upfield position. By comparing the observed chemical shifts with those predicted for each possible isomer, the correct structure can be unequivocally identified.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents predicted values based on established substituent effects and data from analogous structures. rsc.org

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C2 | ~165.5 | Attached to a nitrogen and an oxygen (methoxy group), resulting in strong deshielding. |

| C4 | ~163.0 | Attached to two nitrogens and an amine group, also strongly deshielded. |

| C6 | ~168.0 | Attached to a nitrogen and an oxygen (methoxy group), typically the most deshielded ring carbon. |

| C5 | ~110.0 | Quaternary carbon attached to a methyl group, significantly more shielded than other ring carbons. |

| C5-C H₃ | ~15.0 | Typical range for an aromatic methyl carbon. |

| OC H₃ (at C2) | ~54.0 | Typical range for methoxy carbons attached to an aromatic ring. |

| OC H₃ (at C6) | ~54.5 | May be slightly different from the C2-methoxy due to the asymmetric environment. |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the specific isomeric structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this compound, where all proton groups (methyl, methoxy, amine) are expected to be singlets without vicinal proton neighbors, a COSY spectrum would primarily show diagonal peaks with no cross-peaks, confirming the absence of H-C-C-H coupling.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the proton signal of the methyl group (~2.2 ppm) to its carbon signal (~15.0 ppm) and the two distinct methoxy proton signals to their respective carbon signals (~54.0 and ~54.5 ppm). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for distinguishing positional isomers, as it reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations. Key expected correlations for this compound would include:

Protons of the C5-CH₃ group correlating to the C 5, C 4, and C 6 carbons of the pyrimidine ring.

Protons of the C2-OCH₃ group showing a strong correlation to the C 2 carbon.

Protons of the C6-OCH₃ group showing a strong correlation to the C 6 carbon. These specific long-range correlations provide an unbreakable chain of evidence for the substituent placement. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could confirm the proposed structure by showing a cross-peak between the protons of the C5-methyl group and the protons of the adjacent C6-methoxy group, demonstrating their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. researchgate.net For this compound (C₇H₁₁N₃O₂), the theoretical exact mass of the protonated molecule, [M+H]⁺, is 170.0924. An experimental HRMS measurement confirming this value provides strong evidence for the molecular formula. Beyond mass determination, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and study its decomposition pathways, offering further structural proof.

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal initial fragmentation. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer reveals characteristic fragmentation patterns. Studies on related methoxypyrimidine derivatives show that fragmentation is often governed by the substituents. nih.gov

A plausible primary fragmentation pathway for protonated this compound would involve the neutral loss of formaldehyde (B43269) (CH₂O, 30.01 Da) from one of the methoxy groups, a common fragmentation for methoxy-substituted heterocycles. nih.gov Another potential initial step is the loss of a methyl radical (•CH₃, 15.02 Da). Further fragmentation could involve the loss of the second methoxy group or cleavage of the pyrimidine ring itself.

Table 3: Plausible ESI-MS/MS Fragmentation of [C₇H₁₁N₃O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula of Fragment |

|---|---|---|---|

| 170.0924 | CH₂O (Formaldehyde) | 140.0818 | [C₆H₈N₃O + H]⁺ |

| 170.0924 | •CH₃ (Methyl Radical) | 155.0693 | [C₆H₈N₃O₂ + H]⁺ |

| 140.0818 | CH₂O (Formaldehyde) | 110.0713 | [C₅H₆N₃ + H]⁺ |

| 140.0818 | HCN (Hydrogen Cyanide) | 113.0658 | [C₅H₇N₂O + H]⁺ |

The observed fragmentation patterns provide deep mechanistic insights and confirm structural features. The propensity for the loss of formaldehyde is a strong indicator of a methoxy group attached to the heterocyclic ring. nih.gov The sequence of losses can help differentiate isomers. For instance, the relative ease of fragmentation of the C2-methoxy versus the C6-methoxy group could provide information about their relative stability and the charge distribution within the protonated parent molecule.

The fragmentation of the pyrimidine ring itself often occurs after the initial loss of substituents. The resulting fragment ions are characteristic of the pyrimidine core and can be used to confirm its presence. iosrjournals.orgnih.gov By carefully analyzing the masses and structures of these daughter ions, the connectivity of the original molecule can be pieced together, providing a final layer of structural verification that is complementary to the data obtained from NMR spectroscopy.

X-ray Crystallography for Precise Solid-State Structural Determination

While specific crystallographic data for this compound is not extensively detailed in publicly accessible literature, analysis of closely related structures, such as 4-Amino-2,6-dimethoxypyrimidine and 2-amino-4-methoxy-6-methylpyrimidine, provides significant insight into the expected molecular geometry and intermolecular interactions. X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering valuable information on bond lengths, angles, and crystal packing.

Confirmation of Pyrimidine Ring Planarity and Bond Lengths

The pyrimidine ring, a heterocyclic aromatic compound, is fundamentally planar. In derivatives like this compound, the core pyrimidine ring is expected to maintain this planarity. Single-crystal X-ray diffraction studies on analogous compounds confirm this structural feature. For instance, the analysis of related pyrimidinium salts shows the ring system to be essentially planar. nih.gov The methoxy and methyl substituents may cause minor deviations of their respective atoms from the mean plane of the ring, but the core heterocyclic structure remains flat.

Bond lengths within the pyrimidine ring are influenced by the electronic effects of the substituents. The amino group at the C4 position and the methoxy groups at C2 and C6 are electron-donating, which affects the electron distribution and bond orders within the ring. The bond distances are expected to be intermediate between standard single and double bonds, characteristic of an aromatic system.

Table 1: Expected Bond Lengths in the Pyrimidine Ring of this compound Based on Analogous Structures

| Bond | Expected Length (Å) |

| N1-C2 | ~1.34 |

| C2-N3 | ~1.33 |

| N3-C4 | ~1.35 |

| C4-C5 | ~1.42 |

| C5-C6 | ~1.38 |

| C6-N1 | ~1.34 |

| C4-N(amino) | ~1.35 |

| C2-O(methoxy) | ~1.34 |

| C6-O(methoxy) | ~1.34 |

Note: These values are estimations based on crystallographic data of similar substituted pyrimidines.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of substituted pyrimidines in the solid state is governed by a network of non-covalent interactions. The primary amino group and the ring nitrogen atoms are key participants in hydrogen bonding.

Hydrogen Bonding : In the crystal lattice of related aminopyrimidines, molecules are often linked by N—H⋯N hydrogen bonds, where the amino group of one molecule donates a hydrogen to a ring nitrogen of an adjacent molecule. nih.gov This frequently leads to the formation of recognizable supramolecular synthons, such as the centrosymmetric R²₂(8) ring motif. nih.govnih.gov In the case of 4-amino-2,6-dimethoxypyrimidine, molecules are linked by both N—H⋯N and N—H⋯O hydrogen bonds, creating sheets that contain R²₂(8) and larger R⁶₆(28) rings. researchgate.net The presence of methoxy groups introduces additional hydrogen bond acceptors (oxygen atoms), allowing for more complex hydrogen-bonding networks.

π-π Stacking : Aromatic pyrimidine rings participate in π-π stacking interactions, which contribute significantly to the stability of the crystal packing. These interactions are observed in numerous related structures, where they link hydrogen-bonded chains or sheets into three-dimensional frameworks. nih.govresearchgate.netnih.gov The centroid-to-centroid distance between stacked rings is typically in the range of 3.6 to 4.0 Å.

Table 2: Summary of Intermolecular Interactions in Structurally Similar Aminopyrimidines

| Compound | Hydrogen Bond Motifs | π-π Stacking |

| 2-Amino-4-methoxy-6-methylpyrimidine | N—H⋯N bonds form chains of fused R²₂(8) rings. nih.gov | Links hydrogen-bonded chains into sheets. nih.gov |

| 4-Amino-2,6-dimethoxypyrimidine | N—H⋯N and N—H⋯O bonds form sheets of R²₂(8) and R⁶₆(28) rings. researchgate.net | Reinforces the hydrogen-bonded sheets. researchgate.net |

| 4-Amino-2,6-dimethoxy-5-nitropyrimidine | N—H⋯N bonds link molecules into dimers; C—H⋯O bonds link dimers into sheets. nih.gov | Links sheets into a three-dimensional structure. nih.gov |

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. semanticscholar.org Different polymorphs of a compound can exhibit distinct physical properties. The phenomenon arises from variations in molecular conformation or intermolecular interactions, leading to different crystal packing arrangements. nih.govresearchgate.netrsc.org

For this compound, while no specific polymorphs have been documented in the searched literature, the potential for their existence is plausible. The flexibility of the methoxy groups and the variety of possible hydrogen-bonding synthons could facilitate the formation of different crystal packs under varying crystallization conditions. mdpi.com For example, the competition between different hydrogen bond acceptors (ring nitrogen vs. methoxy oxygen) could give rise to different supramolecular assemblies, resulting in polymorphism.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the chemical bonds and functional groups within a molecule. nih.gov By analyzing the vibrational modes, one can confirm the molecular structure and study conformational details. researchgate.netresearchgate.net

Although specific, complete spectra for this compound are not available, the characteristic vibrational frequencies can be predicted based on data from analogous substituted pyrimidines and related compounds. ijirset.com

N-H Vibrations : The amino group (NH₂) gives rise to characteristic stretching vibrations. Asymmetric and symmetric N-H stretching bands are expected in the 3500-3100 cm⁻¹ region. ijirset.com The N-H in-plane bending vibration typically appears around 1650-1600 cm⁻¹. ijirset.com

C-H Vibrations : Aromatic C-H stretching from the pyrimidine ring is anticipated as a weak absorption around 3100-3000 cm⁻¹. The methyl (CH₃) and methoxy (OCH₃) groups will show aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

Ring Vibrations : The pyrimidine ring has characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the heteroaromatic ring typically occur in the 1650-1400 cm⁻¹ region. researchgate.net

C-O and C-N Vibrations : The C-O stretching of the methoxy groups and the C-N stretching of the amino group are expected in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3100 | Amino (NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Pyrimidine Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Methyl (CH₃), Methoxy (OCH₃) |

| N-H In-plane Bend | 1650 - 1600 | Amino (NH₂) |

| C=C / C=N Ring Stretch | 1650 - 1400 | Pyrimidine Ring |

| C-O Stretch | 1300 - 1200 | Methoxy (OCH₃) |

| C-N Stretch | 1250 - 1150 | Amino (C-NH₂) |

Note: These are general ranges and the exact positions of the bands can be influenced by the specific electronic and structural environment within the molecule.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and predicting the reactivity of pyrimidine (B1678525) derivatives. ijcce.ac.irdergipark.org.tr DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), provide a reliable balance between computational cost and accuracy for calculating molecular properties. ijcce.ac.irjchemrev.com

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 2,6-Dimethoxy-5-methylpyrimidin-4-amine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Theoretical calculations for similar pyrimidine systems have shown excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netijcce.ac.ir

Torsional potential studies would focus on the rotation around the C-O bonds of the methoxy (B1213986) groups and the C-N bond of the amine group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This analysis helps identify the most stable rotational isomers (conformers) and the energy barriers that separate them, providing insight into the molecule's flexibility.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.34 Å |

| Bond Length | C4-N(amine) | ~1.36 Å |

| Bond Length | C2-O(methoxy) | ~1.35 Å |

| Bond Angle | C2-N1-C6 | ~116° |

| Bond Angle | N3-C4-C5 | ~123° |

| Dihedral Angle | N1-C2-O-C(methyl) | ~0° or 180° (planar/anti-planar) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. ijcce.ac.ir A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. ijcce.ac.ir For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, while the LUMO would be distributed over the pyrimidine ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Calculated Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering upon accepting electrons. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

For this compound, the MEP analysis would likely show:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be located around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups due to their lone pairs of electrons.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amine group and the methyl groups would exhibit positive electrostatic potential.

Neutral Regions (Green): These areas represent regions of near-zero potential.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's biological activity and crystal packing. rsc.org

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry can be used to map the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. science.org.ge By modeling the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is a key determinant of the reaction rate.

For instance, studying the mechanism of electrophilic substitution on the pyrimidine ring would involve identifying the transition state for the attack of an electrophile. growingscience.com DFT calculations can locate the geometry of this transient species and its energy relative to the reactants. This information is vital for understanding reaction feasibility and for designing more efficient synthetic routes for pyrimidine derivatives. science.org.gemdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Conformational analysis and Molecular Dynamics (MD) simulations provide insights into the flexibility and time-dependent behavior of this compound. nih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov A typical MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and track its trajectory over nanoseconds or longer. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds with solvent molecules or other solutes over time.

These simulations are particularly useful for understanding how the molecule behaves in a biological context, such as its interaction with a protein binding site. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. ijcce.ac.ir This method is used to study intramolecular interactions, charge transfer, and the delocalization of electron density, which are fundamental to molecular stability.

For this compound, NBO analysis can quantify hyperconjugative interactions. A key interaction would be the delocalization of electron density from the lone pairs of the ring nitrogen atoms (n) or the amino group nitrogen into the antibonding orbitals (σ*) of adjacent bonds. The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). Larger E(2) values indicate stronger electronic delocalization and greater molecular stability. ijcce.ac.ir

Table 3: Representative NBO Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (N1) | σ(C2-N3) | n → σ | High | Ring stability, electron delocalization |

| LP (N-amine) | π(C4-C5) | n → π | High | Resonance stabilization, charge delocalization |

| LP (O-methoxy) | σ(C2-N1) | n → σ | Moderate | Stabilization from methoxy group |

Computational Spectroscopic Prediction and Validation

Computational quantum chemistry serves as a powerful tool for the prediction and interpretation of the spectroscopic properties of molecules such as this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to forecast vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for the validation of experimental data and for a deeper understanding of the molecule's electronic structure and vibrational modes.

Theoretical vibrational analysis is commonly performed using DFT methods, such as B3LYP, often paired with basis sets like 6-311++G(d,p). nih.gov These calculations yield harmonic vibrational frequencies that, while often slightly higher than experimental values due to the harmonic approximation, can be corrected using scaling factors to show excellent agreement with experimental Fourier Transform Infrared (FTIR) and Raman spectra. researchgate.net The theoretical spectra aid in the definitive assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, the characteristic stretching and bending vibrations of the pyrimidine ring, amine group, methoxy groups, and methyl group can be precisely assigned.

Similarly, the prediction of electronic spectra, typically using Time-Dependent DFT (TD-DFT), allows for the interpretation of UV-Visible absorption bands. nih.gov These calculations can elucidate the nature of electronic transitions, such as π→π* and n→π* transitions, and identify the molecular orbitals involved. The solvent effect on these transitions can also be modeled using methods like the Polarizable Continuum Model (PCM).

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values, when compared to experimental data, can confirm the molecular structure and provide insights into the electronic environment of the nuclei.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Basis Set | Typical Software |

| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP) | Vibrational Frequencies, IR Intensities | 6-311++G(d,p) | Gaussian, ORCA |

| Raman Spectroscopy | DFT (e.g., B3LYP) | Vibrational Frequencies, Raman Activities | 6-311++G(d,p) | Gaussian, ORCA |

| UV-Visible Spectroscopy | TD-DFT | Excitation Energies, Oscillator Strengths | 6-311++G(d,p) | Gaussian, ORCA |

| NMR Spectroscopy | GIAO | Chemical Shifts (¹H, ¹³C) | 6-311++G(d,p) | Gaussian, ORCA |

Table 1: Computational Methods for Spectroscopic Prediction. This table outlines common computational methods, predicted parameters, basis sets, and software used in the theoretical spectroscopic analysis of organic molecules.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | Amine | 3450 | 3445 |

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3100 | 3095 |

| C-H Stretch (Aliphatic) | Methyl/Methoxy | 2980-2950 | 2975-2945 |

| C=N Stretch | Pyrimidine Ring | 1650 | 1645 |

| N-H Bend | Amine | 1620 | 1615 |

| C-O Stretch | Methoxy | 1250 | 1245 |

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies for this compound. This table provides a hypothetical comparison of theoretical and experimental vibrational frequencies for key functional groups.

Modeling of Non-Covalent Interactions within Molecular Assemblies

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and crystal packing of this compound. uomphysics.net Theoretical modeling is essential for the qualitative and quantitative analysis of these weak interactions, which include hydrogen bonds, van der Waals forces, and π-stacking interactions.

Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net The Hirshfeld surface is mapped with properties like d_norm, shape index, and curvedness to identify specific types of contacts and their relative contributions. For this compound, key interactions would likely involve N-H···N and C-H···O hydrogen bonds, as well as potential π-π stacking between pyrimidine rings.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a more rigorous analysis of electron density topology to characterize bonding interactions. rsc.org By locating bond critical points (BCPs) between interacting atoms, QTAIM can differentiate between covalent and non-covalent interactions and quantify their strength based on the electron density (ρ) and its Laplacian (∇²ρ) at the BCP.

The Non-Covalent Interaction (NCI) index, also known as Reduced Density Gradient (RDG) analysis, is another powerful method for visualizing weak interactions. nih.gov It generates 3D isosurfaces that color-code different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Energy decomposition analysis, often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT), can quantify the contributions of different energy components (electrostatic, exchange, induction, and dispersion) to the total interaction energy between molecules. nih.gov This provides a detailed understanding of the physical nature of the forces holding the molecular assembly together.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Method of Analysis |

| Hydrogen Bond | N-H (amine) | N (pyrimidine) | 2.8 - 3.2 | Hirshfeld, QTAIM, NCI |

| Hydrogen Bond | C-H (methyl/ring) | O (methoxy) | 3.0 - 3.5 | Hirshfeld, QTAIM, NCI |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 | Hirshfeld, NCI |

| van der Waals | Various | Various | > 3.5 | Hirshfeld, NCI |

Table 3: Potential Non-Covalent Interactions in Crystalline this compound. This table lists the likely types of non-covalent interactions, the atoms involved, typical distances, and the computational methods used for their analysis.

| Parameter | Description | Significance for NCI |

| Electron Density (ρ) | Magnitude of electron density at a bond critical point. | Higher values indicate stronger interactions. |

| Laplacian of Electron Density (∇²ρ) | Curvature of the electron density at a BCP. | Positive values are characteristic of closed-shell (non-covalent) interactions. |

| Reduced Density Gradient (s) | A function of electron density and its gradient. | Used to identify regions of non-covalent interactions. |

| sign(λ₂)ρ | The sign of the second eigenvalue of the Hessian matrix of electron density multiplied by the density. | Used in NCI plots to distinguish between attractive and repulsive interactions. |

Table 4: Key Parameters in the Analysis of Non-Covalent Interactions. This table explains the key theoretical parameters used to characterize and quantify non-covalent interactions.

2,6 Dimethoxy 5 Methylpyrimidin 4 Amine As a Chemical Intermediate and Building Block

Applications in the Synthesis of Complex Heterocyclic Systems

The aminopyrimidine scaffold is a foundational component for the synthesis of fused heterocyclic systems, which are structures where one or more rings share bonds with the pyrimidine (B1678525) core. These complex systems are of significant interest due to their diverse biological activities. frontiersin.orgnih.govijpsjournal.com

One key application of aminopyrimidine derivatives is in the synthesis of thieno[2,3-d]pyrimidines. rsc.org This is often achieved through the Gewald reaction, a multicomponent reaction that constructs a substituted 2-aminothiophene ring, which can then be cyclized to form the fused thienopyrimidine system. umich.eduresearchgate.netchemrxiv.org The 4-amino group of the initial pyrimidine acts as a crucial nucleophile in the subsequent cyclization step to build the fused ring. The general process involves reacting the aminopyrimidine with reagents that ultimately form a thiophene (B33073) ring fused to the pyrimidine base. rsc.orgekb.eg The resulting thieno[2,3-d]pyrimidine (B153573) core is a prominent feature in a variety of pharmacologically active compounds. nih.govresearchgate.net

Beyond thienopyrimidines, aminopyrimidines are precursors for a wide array of other fused systems, including:

Pyrido[2,3-d]pyrimidines mdpi.com

Imidazopyrimidines nih.gov

Triazolopyrimidines ekb.egnih.gov

The synthesis of these systems often involves the reaction of the exocyclic amino group with suitable reagents to build the new heterocyclic ring. amanote.comresearchgate.net For instance, reaction with formic acid or other cyclizing agents can lead to the formation of purine-like structures. ekb.eg This versatility makes 2,6-dimethoxy-5-methylpyrimidin-4-amine a valuable starting point for creating novel polycyclic aromatic compounds.

Role in the Construction of Functionalized Pyrimidine Scaffolds

This compound is instrumental in constructing functionalized pyrimidine scaffolds, where the core pyrimidine ring is decorated with various substituents. The primary site of reaction is the 4-amino group, which can be readily derivatized. A major application in this area is the synthesis of sulfonylurea compounds, a class of molecules widely used in agrochemicals.

The construction of the sulfonylurea bridge involves the reaction of the amine group with a sulfonyl isocyanate or a related reagent. This forms a C-N bond, linking the pyrimidine scaffold to a substituted aryl sulfonyl group. This reaction is a cornerstone in the synthesis of numerous commercial herbicides. The dimethoxy substituents on the pyrimidine ring are known to influence the biological activity of the final product. 2-amino-4,6-dimethoxypyrimidine (B117758) is a known transformation product of several sulfonylurea herbicides, including nicosulfuron, rimsulfuron, and sulfosulfuron. nih.gov

The general synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Resulting Functional Scaffold |

| This compound | Aryl Sulfonyl Isocyanate | N-((4,6-dimethoxy-5-methylpyrimidin-2-yl)carbamoyl)arylsulfonamide |

| This compound | Aryl Sulfamoyl Chloride | N-(4,6-dimethoxy-5-methylpyrimidin-2-yl)arylsulfonamide |

This modular approach allows for the creation of large libraries of related compounds by varying the aryl substituent on the sulfonyl group, facilitating structure-activity relationship (SAR) studies.

Derivatization for Scaffold Diversity Generation

Generating molecular diversity from a common scaffold is a key strategy in drug discovery and agrochemical development. nih.gov this compound is an excellent starting scaffold for such derivatization, primarily through reactions targeting the amine group and potential modifications of the pyrimidine ring itself.

Modern cross-coupling reactions are powerful tools for this purpose. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between aryl halides and amines. wikipedia.orguit.no This reaction can be applied to aminopyrimidines to introduce a wide variety of aryl or heteroaryl substituents at the amino position, significantly expanding the chemical space accessible from the initial building block. beilstein-journals.orgnih.gov The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Another critical tool for diversification is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.comresearchgate.net While this reaction typically forms C-C bonds and would be more applicable to a halogenated pyrimidine precursor, it highlights a general strategy for derivatization. If the scaffold were modified to include a halogen (e.g., a 2-chloro-4-aminopyrimidine), Suzuki coupling with various boronic acids could introduce diverse aryl, heteroaryl, or alkyl groups onto the pyrimidine core. mdpi.comworktribe.com

These methods enable the systematic modification of the pyrimidine scaffold, as summarized in the following table:

| Reaction Type | Purpose | Potential Modification Site | Reagents |

| Buchwald-Hartwig Amination | C-N bond formation | 4-Amino group | Aryl halides, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base. nih.gov |

| Acylation | Amide bond formation | 4-Amino group | Acid chlorides, Anhydrides |

| Suzuki-Miyaura Coupling | C-C bond formation | Halogenated pyrimidine core | Aryl/Alkyl boronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base. mdpi.comresearchgate.net |

Through the sequential or combinatorial application of these reactions, a single building block can be elaborated into a large library of diverse molecules for screening purposes. nih.govnih.govresearchgate.netmdpi.com

Exploration in Materials Science Research

The application of pyrimidine derivatives extends beyond biological contexts into the field of materials science, particularly in the synthesis of functional organic materials like dyes. ontosight.ai The pyrimidine nucleus, as part of a larger conjugated system, can influence the electronic and photophysical properties of a molecule.

Aminopyrimidines serve as key intermediates in the synthesis of heterocyclic azo dyes. researchgate.netniscpr.res.in The synthesis typically involves a diazotization reaction of an aromatic amine, which is then coupled with a pyrimidine derivative. ontosight.ai The amino group on the pyrimidine ring can act as a coupling site or can be a precursor to the final dye structure. The resulting azo dyes containing the pyrimidine moiety have been investigated for applications in coloring textiles, such as polyester (B1180765) fabrics. researchgate.net The incorporation of the heterocyclic pyrimidine ring into the dye structure can enhance certain properties of the material. researchgate.net

While direct use of this compound in materials is not widely documented, its structural motifs are relevant. The general principle involves incorporating the electron-rich pyrimidine system into a larger chromophore to create materials with specific absorption and emission characteristics. The synthesis of such materials is an area of ongoing exploration, leveraging the rich chemistry of pyrimidine building blocks. acs.org

Future Directions in Research of 2,6 Dimethoxy 5 Methylpyrimidin 4 Amine

Development of More Sustainable and Atom-Economical Synthetic Methods

Current synthetic strategies for pyrimidine (B1678525) derivatives often rely on multi-step processes that may involve hazardous reagents, toxic solvents, and produce significant waste. The future of synthesizing 2,6-Dimethoxy-5-methylpyrimidin-4-amine and its analogs hinges on the adoption of green chemistry principles. Research in this area will likely focus on creating more efficient, environmentally benign, and atom-economical pathways.

Key research objectives should include:

Catalytic Approaches: Investigating novel catalysts, such as heterogeneous or biocatalysts, to replace stoichiometric reagents, thereby reducing waste and improving reaction efficiency.

Alternative Solvents: Exploring the use of greener solvents like water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: Further development of microwave-assisted organic synthesis (MAOS) can significantly shorten reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods researchgate.net.

One-Pot Reactions: Designing multi-component reactions (MCRs) where reactants are combined in a single step to form the final product, minimizing intermediate isolation steps and solvent usage.

| Methodology | Traditional Approach | Proposed Sustainable Approach | Key Advantages |

|---|---|---|---|

| Catalyst | Stoichiometric acid/base | Reusable solid acid/base catalysts, enzymes | Reduced waste, easier purification, catalyst recycling |

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Ethanol, Ionic Liquids | Lower toxicity, reduced environmental impact researchgate.net |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Faster reaction times, improved energy efficiency researchgate.net |

| Process | Multi-step synthesis with purification at each stage | One-pot, multi-component reactions | Higher overall yield, reduced solvent use, time-saving |

In-depth Exploration of Novel Reactivity and Transformation Pathways

Understanding the full reactive potential of this compound is crucial for its application as a versatile chemical intermediate. The pyrimidine core is known to participate in a wide array of chemical transformations, and future studies should systematically explore these pathways.

Areas for investigation include:

Cross-Coupling Reactions: The pyrimidine scaffold is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations mdpi.comresearchgate.net. Exploring these reactions at different positions of the this compound ring would enable the introduction of diverse aryl, heteroaryl, and amino substituents.

Functional Group Interconversion: The reactivity of the methoxy (B1213986) and amine groups offers significant opportunities. Research into the selective demethylation of the methoxy groups or their displacement with other nucleophiles could provide access to novel pyrimidinone or substituted aminopyrimidine structures nih.gov. Similarly, the derivatization of the 4-amino group can lead to a wide range of amides, sulfonamides, and ureas.

Cyclization and Condensation Reactions: The inherent functionality of the molecule can be leveraged to construct more complex polycyclic systems, such as pyrido[2,3-d]pyrimidines or pyrimido[4,5-b]quinolines, which are scaffolds of significant medicinal interest nih.govnih.govrsc.org.

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the design of new compounds. Applying advanced computational methods to this compound and its potential derivatives can provide invaluable insights.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties rsc.org. This allows for the prediction of bond lengths, bond angles, and spectral data that can be compared with experimental results nih.gov.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis: MEP maps can identify the electrophilic and nucleophilic sites on the molecule, predicting its reactivity towards different reagents rsc.org. FMO analysis (HOMO-LUMO) helps in understanding the chemical reactivity and kinetic stability of the molecule.

Molecular Docking and Pharmacophore Modeling: For applications in drug discovery, molecular docking studies can predict the binding modes and affinities of derivatives within the active sites of biological targets like kinases or enzymes jocpr.comnih.gov. This predictive capability is essential for designing compounds with specific biological activities.

| Computational Method | Objective | Predicted Properties | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural and Electronic Characterization | Optimized geometry, bond parameters, IR/Raman spectra, electronic charge density nih.govrsc.org | Validation of experimental data, understanding of molecular structure |

| Molecular Electrostatic Potential (MEP) | Reactivity Prediction | Nucleophilic and electrophilic sites rsc.org | Guidance for designing chemical reactions and transformations |

| Molecular Docking | Biological Activity Prediction | Binding affinity, interaction modes with protein targets jocpr.com | Rational design of potent enzyme inhibitors or receptor ligands |

| ADME Prediction | Pharmacokinetic Profiling | Absorption, Distribution, Metabolism, Excretion properties | Early-stage filtering of drug candidates with poor pharmacokinetic profiles |

Expansion of Derivatization Strategies for Chemical Library Synthesis

The creation of chemical libraries based on a core scaffold is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting point for generating a diverse collection of novel compounds.

Future work should systematically expand derivatization strategies by modifying key positions on the molecule:

N4-Position: The primary amine at the C4 position is a prime handle for derivatization. Acylation, sulfonylation, reductive amination, and urea/thiourea formation can introduce a vast array of functional groups, influencing properties like solubility, lipophilicity, and biological target interactions.

C2 and C6-Positions: The methoxy groups at these positions can be substituted with various nucleophiles, including other alkoxides, amines, and thiols, after an activation step (e.g., conversion to a chloro or sulfone leaving group) researchgate.net. This allows for fine-tuning of the electronic properties and steric profile of the scaffold.

C5-Position: While the methyl group at C5 is less reactive, advanced C-H activation methodologies could potentially be explored to introduce further diversity at this position, although this represents a more challenging synthetic goal.

By systematically applying these derivatization strategies, large and diverse chemical libraries can be constructed. High-throughput screening of these libraries against various biological targets could uncover new lead compounds for therapeutic development.

Q & A

Q. What synthetic strategies are effective for preparing 2,6-Dimethoxy-5-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: A general synthesis route involves nucleophilic substitution or condensation reactions using pyrimidine precursors. For example, describes synthesizing structurally similar pyrimidin-4-amine derivatives via coupling reactions under reflux with yields ranging from 63% to 80%. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Temperature control : Reactions often require reflux (80–100°C) to achieve completion .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (e.g., ethanol) enhances purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H NMR : Characteristic peaks for methoxy (δ ~3.3–3.5 ppm), methyl (δ ~2.1–2.5 ppm), and aromatic protons (δ ~6.8–8.1 ppm) confirm substitution patterns .

- Melting Point : Consistency with literature values (e.g., 160–195°C for analogs) indicates purity .

- TLC (Rf values) : Used to monitor reaction progress; Rf ~0.10–0.51 in EtOAc/hexane systems .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical or spectroscopic data for this compound?

Methodological Answer: Contradictions in data (e.g., melting points, NMR shifts) may arise from:

- Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) can alter crystal packing, affecting melting points .

- Solvent effects in NMR : Deuterated solvent choice (e.g., DMSO-d6 vs. CDCl3) influences chemical shifts .

- Resolution strategies :

- Compare data across multiple studies (e.g., vs. 3).

- Validate purity via elemental analysis or HPLC .

Q. What crystallographic methods are suitable for resolving the 3D structure, and how can SHELX software improve refinement?

Methodological Answer:

- Single-crystal X-ray diffraction : Use high-resolution data (≤1.0 Å) to resolve methoxy and methyl group orientations. highlights Cl···N interactions in pyrimidine analogs, critical for understanding packing .

- SHELX refinement :

Q. How can computational modeling predict reactivity or stability under varying experimental conditions?

Methodological Answer:

- DFT calculations : Optimize geometry (e.g., Gaussian 09) to predict electrophilic/nucleophilic sites. provides SMILES (CC1=CN=CN=C1N) for PubChem-based modeling .

- Solubility prediction : Use Hansen solubility parameters to select solvents minimizing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.